molecular formula C22H27N5O2S B2832699 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1105204-02-1

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2832699
CAS No.: 1105204-02-1
M. Wt: 425.55
InChI Key: WNIJNLFTRIVVBM-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is a complex organic compound characterized by its unique pyrazolo[3,4-d]pyridazin-7-yl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyridazin-7-yl Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the pyrazolo[3,4-d]pyridazin-7-yl intermediate with a suitable thiol compound under mild conditions.

    Morpholinoethanone Addition: The final step involves the addition of morpholinoethanone, typically through a condensation reaction facilitated by dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyridazin-7-yl core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings and the pyrazolo[3,4-d]pyridazin-7-yl core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide are common in substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
  • 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Uniqueness

Compared to these similar compounds, 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is unique due to the presence of the morpholinoethanone moiety, which can enhance its solubility and bioavailability. Additionally, the thioether linkage provides a distinct reactivity profile, making it a versatile intermediate in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-14(2)20-18-12-23-27(17-6-5-15(3)16(4)11-17)21(18)22(25-24-20)30-13-19(28)26-7-9-29-10-8-26/h5-6,11-12,14H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIJNLFTRIVVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N4CCOCC4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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